2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Description
2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.419. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Design and Development
Piperidine derivatives, such as the one , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . This compound could be explored for its potential as a building block in drug design, particularly due to the presence of the piperidin-4-yl moiety, which is known for its pharmacological activity.
Synthesis of Biologically Active Molecules
The cyclopentyl and triazolyl groups in the compound suggest it could be used in the synthesis of biologically active molecules. These groups are often found in compounds with significant biological activities, including antimicrobial, antifungal, and anticancer properties .
Development of BET Inhibitors
Triazole-based inhibitors have been studied for their role in bromodomain and extra-terminal (BET) inhibition, which is a promising approach in cancer therapy. The triazolyl group in this compound could be pivotal in the development of new BET inhibitors .
Solid-Phase Organic Synthesis
The compound’s structure indicates potential use in solid-phase organic synthesis, where it could serve as a substrate for the creation of secondary amines. This application is essential for the development of various pharmaceuticals .
Neuropharmacology
Given the presence of a piperidine ring, this compound might be investigated for neuropharmacological applications. Piperidine derivatives are known to interact with various neurotransmitter systems, which could make them valuable in treating neurological disorders .
Anticancer Research
The structural features of this compound, particularly the piperidin-4-yl and triazol-1-yl groups, suggest potential applications in anticancer research. Libraries of similar compounds have been screened for cytotoxic activity against various cancer cell lines, indicating the relevance of this compound in oncological studies .
Receptor-Ligand Interaction Studies
The compound could be used in receptor-ligand interaction studies to understand the binding affinities and key interactions at the molecular level. Such studies are crucial for the rational design of drugs with targeted actions .
properties
IUPAC Name |
2-[[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c24-15-3-1-2-14(15)21-8-6-13(7-9-21)10-22-17(25)5-4-16(20-22)23-12-18-11-19-23/h4-5,11-15,24H,1-3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKSWQFCLAMXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one |
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